molecular formula C23H26BrN3O3 B11424488 2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

Cat. No.: B11424488
M. Wt: 472.4 g/mol
InChI Key: JDJDCZCDSLDDIH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following structural formula:

C18H18BrN3O3S\text{C}_{18}\text{H}_{18}\text{BrN}_3\text{O}_3\text{S} C18​H18​BrN3​O3​S

It features a brominated phenyl ring, an oxadiazole moiety, and an acetamide functional group. Let’s explore its properties and applications.

Preparation Methods

Synthesis Routes: Several synthetic routes exist for this compound. One common method involves coupling an ethylphenoxy bromide with an oxadiazole derivative. The reaction typically proceeds under mild conditions using appropriate catalysts.

Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies on a larger scale. Optimization for yield, purity, and safety considerations play a crucial role in industrial production.

Chemical Reactions Analysis

Reactivity:

    Substitution Reactions: The bromine atom in the phenyl ring is susceptible to nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, the compound can undergo oxidation or reduction processes.

    Amide Hydrolysis: The acetamide group may hydrolyze under acidic or basic conditions.

Common Reagents:

    Bromine Sources: Used for bromination reactions.

    Base/Catalyst: Facilitates substitution reactions.

    Oxidizing/Reducing Agents: Modify functional groups.

    Acid/Base Solutions: For hydrolysis reactions.

Major Products: The primary products of these reactions include derivatives with modified functional groups, such as hydroxylated or amino-substituted compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Medicinal Chemistry: Investigating its pharmacological properties.

Biology and Medicine:

    Biological Activity: Studying its effects on cellular processes.

    Drug Development: Potential drug candidates due to its unique structure.

Industry:

    Materials Science: Applications in polymers, coatings, and materials.

    Agrochemicals: Possible use as herbicides or fungicides.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While this compound is unique due to its specific combination of functional groups, similar molecules include:

    4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate:

    2-Bromo-3-(4-methoxyphenyl)propanoic acid, cyclohexylamine salt:

Properties

Molecular Formula

C23H26BrN3O3

Molecular Weight

472.4 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C23H26BrN3O3/c1-5-17-8-11-20(19(24)12-17)29-14-22(28)27(15(2)3)13-21-25-23(26-30-21)18-9-6-16(4)7-10-18/h6-12,15H,5,13-14H2,1-4H3

InChI Key

JDJDCZCDSLDDIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)C)C(C)C)Br

Origin of Product

United States

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